CJ-15208

概要

説明

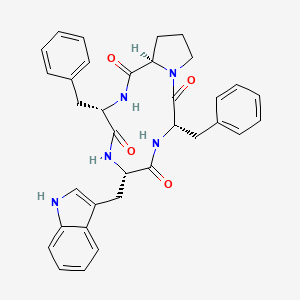

化合物C[L-Phe-D-pro-L-Phe-L-trp] は、CJ-15,208としても知られる環状テトラペプチドです。この化合物は、フェニルアラニン、プロリン、トリプトファン残基を含む独自の構造で注目されています。 特にオピオイド受容体拮抗作用の分野において、治療の可能性が研究されています .

準備方法

合成経路と反応条件: C[L-Phe-D-pro-L-Phe-L-trp]の合成は、通常、固相ペプチド合成とそれに続く溶液中での環化を伴います。このプロセスは、樹脂結合ペプチド鎖へのアミノ酸の逐次添加から始まります。 直鎖状ペプチドが組み立てられた後、樹脂から切断され、環化して環状構造を形成します .

工業生産方法: 自動ペプチド合成装置を使用すると、この化合物を工業規模で生産することができます .

化学反応の分析

反応の種類: C[L-Phe-D-pro-L-Phe-L-trp]は、以下のものを含む様々な化学反応を起こす可能性があります。

酸化: この反応は、トリプトファン残基を変性させる可能性があり、化合物の活性を変化させる可能性があります。

還元: 還元反応は、ペプチド結合と化合物の全体的な構造に影響を与える可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用することができます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。 例えば、トリプトファン残基の酸化は、オキシンドール誘導体の形成につながる可能性があります .

科学的研究の応用

Pharmacological Properties

-

Antinociceptive Activity :

- CJ-15208 has demonstrated dose-dependent antinociceptive effects, particularly through its action as a kappa-opioid receptor (KOR) antagonist. Studies indicate that it effectively crosses the blood-brain barrier, allowing it to exert central nervous system effects .

- In vivo studies have shown that this compound produces significant antinociception without causing respiratory depression, which is a common side effect associated with many opioid medications .

-

Addiction and Relapse Prevention :

- This compound has been evaluated for its potential to prevent relapse in drug-seeking behavior. It has shown efficacy in reducing cocaine-induced reinstatement of conditioned place preference (CPP) in animal models, suggesting its utility in treating substance use disorders .

- The compound's ability to antagonize stress-induced reinstatement further supports its potential as a therapeutic agent for addiction .

Antinociceptive Efficacy

A study published in Molecules evaluated the antinociceptive effects of this compound and its stereoisomers. The findings indicated that while all isomers exhibited potent antinociception, their effectiveness varied significantly. For instance, certain stereoisomers demonstrated comparable potency to the parent compound but with differing durations of action .

| Isomer | Potency (nmol) | Duration of Action (min) |

|---|---|---|

| Isomer 1 | 100 | 45 |

| Isomer 2 | 100 | 90 |

| Isomer 3 | 100 | 60 |

Drug Relapse Studies

In another investigation focusing on drug addiction, researchers administered this compound to mice previously conditioned to prefer a cocaine-paired environment. Results showed that pre-treatment with this compound significantly reduced the reinstatement of cocaine-seeking behavior compared to control groups, highlighting its potential role in addiction therapy .

作用機序

C[L-Phe-D-pro-L-Phe-L-trp]は、主にオピオイド受容体との相互作用を通じて効果を発揮します。κオピオイド受容体において拮抗薬として作用し、受容体が内因性リガンドによって活性化されるのを防ぎます。 この機序は、化合物が受容体の活性部位に結合し、他の分子の相互作用を阻害することで起こると考えられています .

類似化合物との比較

類似化合物:

Cyclo[Phe-D-Pro-Phe-D-Trp]: C[L-Phe-D-pro-L-Phe-L-trp]のこの立体異性体は、異なるオピオイド活性プロファイルを示します。

Cyclo[Phe-D-Pro-Phe-Trp]: 異なる生物活性を持つ別の立体異性体。

Cyclo[Pro-Pro-Phe-Phe]: 異なる構造的および機能的特性を持つ関連する環状ペプチド.

独自性: C[L-Phe-D-pro-L-Phe-L-trp]は、アミノ酸残基の特定の組み合わせとκオピオイド受容体拮抗薬として作用する能力によって、独特です。 これは、異なる受容体親和性と生物活性を持つ可能性のある他の環状ペプチドとは異なります .

生物活性

CJ-15208 is a macrocyclic tetrapeptide that has garnered attention for its unique pharmacological properties, particularly its activity as a kappa-opioid receptor (KOR) antagonist. This article explores the biological activity of this compound, including its pharmacodynamics, therapeutic potential, and relevant case studies.

This compound, initially isolated from the fungus Ctenomyces serratus, exhibits a cyclic structure that allows it to interact effectively with opioid receptors. The compound's structure is crucial for its biological activity, particularly the stereochemistry of its amino acid residues. Studies have shown that stereoisomers of this compound, particularly those involving phenylalanine and tryptophan substitutions, significantly influence its opioid activity and receptor binding affinity.

Antinociceptive Activity

Research has demonstrated that this compound exhibits potent antinociceptive effects in various animal models. For example, a study evaluated the antinociceptive activity of different stereoisomers of this compound using the warm-water tail withdrawal assay. The results indicated that several isomers produced significant antinociception, with varying durations and potencies:

| Isomer | Maximal Antinociception (%) | Duration (min) |

|---|---|---|

| 1 | 70 | 45 |

| 2 | 70 | 90 |

| 3 | Comparable to this compound | Variable |

| 4 | Highest observed | 90 |

| 5 | Comparable to this compound | Variable |

These findings suggest that while all isomers exhibit some level of effectiveness, their potency and duration differ significantly, indicating the importance of specific structural configurations in mediating these effects .

Respiratory Effects

In terms of respiratory impact, studies have shown that while some stereoisomers of this compound do not significantly affect respiration rates, others can lead to notable decreases. For instance, the [d-Trp]CJ-15,208 isomers were found to produce significant respiratory depression during testing periods . This highlights the need for careful evaluation of potential side effects when considering therapeutic applications.

Therapeutic Applications

The dual action of this compound as both an antagonist at KORs and a modulator of mu-opioid receptors (MORs) makes it a promising candidate for treating conditions such as pain management and substance abuse disorders. Specifically, it has been shown to prevent stress-induced reinstatement of cocaine-seeking behavior in animal models, suggesting potential use in addiction therapies .

Case Studies

- Cocaine-Seeking Behavior : In a study assessing the effects of [D-Trp]CJ-15,208 on cocaine-seeking behavior, researchers found that administration of this compound prevented relapse triggered by stress but did not affect cocaine-induced reinstatement. This suggests a specific role for KOR antagonism in managing addiction-related behaviors without impairing locomotor activity .

- Pain Management : Another study highlighted the efficacy of this compound in alleviating pain without significant respiratory depression—a common side effect associated with traditional opioids. This characteristic positions this compound as a potential alternative for patients requiring pain relief without the risk of respiratory compromise .

特性

IUPAC Name |

(3S,6S,9S,12R)-3,9-dibenzyl-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35N5O4/c40-31-27(18-22-10-3-1-4-11-22)37-33(42)30-16-9-17-39(30)34(43)29(19-23-12-5-2-6-13-23)38-32(41)28(36-31)20-24-21-35-26-15-8-7-14-25(24)26/h1-8,10-15,21,27-30,35H,9,16-20H2,(H,36,40)(H,37,42)(H,38,41)/t27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZJWWQFOGQPRY-GCXHJFECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。